2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole
Description
2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole is a heterocyclic compound that features a five-membered ring structure containing nitrogen and oxygen atoms. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C7H11N3O/c1-5-9-10-7(11-5)6-2-3-8-4-6/h6,8H,2-4H2,1H3 |
InChI Key |
UQCKXOHSZISEPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring . The reaction conditions often include the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of 2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Reaction Pathways for Functionalization
Functionalization of oxadiazoles often involves electrophilic substitution or metallation on the pyrrole ring. For example, iodination reactions on pyrrole-ligated oxadiazoles are achieved using I₂ in the presence of a directing group (e.g., anisole substituents). This selectively introduces iodine at the 3-position of the pyrrole ring .
Iodination Example :
| Compound | Reaction Conditions | Yield | Position of Iodination |
|---|---|---|---|
| 5g | I₂, DMSO, 85 °C | 61% | 3-mono-iodination |
| 5h | I₂, DMSO, 85 °C | 69% | 3,4-di-iodination |
| 6h | I₂, DMSO, 85 °C | 83% | 3-mono-iodination |
Multicomponent Reactions (MCRs)
The Ugi-tetrazole/Huisgen reaction sequence offers a metal-free route to 1,3,4-oxadiazoles. This involves:
-
Ugi tetrazole formation : Reaction of aldehydes, amines, and isocyanides to form tetrazole intermediates.
-
Deprotection : Acidic cleavage of protecting groups (e.g., tert-octyl).
-
Huisgen rearrangement : Cyclization with acyl chlorides to form the oxadiazole ring .
Advantages :
-
Scalable and rapid synthesis.
-
Diverse structural diversity via variable starting materials (e.g., aldehydes, amines).
Oxidation and Sulfonation Reactions
Oxidation of thioether groups in oxadiazoles (e.g., 2-(arylsulfonyl)-1,3,4-oxadiazoles) can generate sulfonyl derivatives. For example, mCPBA (meta-chloroperbenzoic acid) oxidizes thioethers to sulfonyl groups under mild conditions .
Reaction :
2-(arylsulfonyl)-1,3,4-oxadiazole → oxidized with mCPBA → 2-(arylsulfonyl)-1,3,4-oxadiazole .
Biological Activity and Relevance
While not directly addressing chemical reactions, the biological potential of oxadiazoles (e.g., anticancer, antimicrobial) underscores the importance of efficient synthesis methods. For instance, 2,5-diaryl-1,3,4-oxadiazoles exhibit antimycobacterial activity , driving interest in scalable synthetic routes.
References PMC article on pyrrole-ligated oxadiazoles (2023). PMC article on 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles (2022). MDPI review on 1,2,4-oxadiazole synthesis (2020). ACS article on Ugi-tetrazole/Huisgen reaction (2019). PMC review on 1,3,4-oxadiazole pharmacology (2022).
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 1,3,4-oxadiazoles, including 2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole, exhibit significant anticancer activities. A study demonstrated that certain oxadiazole derivatives showed promising cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and prostate cancer (PC-3) cells. These compounds induce apoptosis and inhibit tumor growth effectively at low concentrations .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Studies have shown that oxadiazole derivatives possess antibacterial and antifungal activities. For instance, a series of 1,3,4-oxadiazole derivatives exhibited significant efficacy against both gram-positive and gram-negative bacteria, as well as antifungal activity against Candida species .
Anti-inflammatory Effects
Recent research highlights the anti-inflammatory potential of oxadiazole compounds. They have been identified as selective inhibitors of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes . This selectivity may lead to reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis and Structure Activity Relationship (SAR)
The synthesis of 2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole can be achieved through various chemical reactions involving pyrrole and hydrazone derivatives. Understanding the structure–activity relationship is crucial for optimizing its pharmacological properties.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of a series of oxadiazole derivatives on human cancer cell lines. The results indicated that compounds with specific substitutions on the oxadiazole ring showed enhanced cytotoxicity compared to others. This suggests that structural modifications can significantly impact efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of synthesized oxadiazoles against Mycobacterium tuberculosis. One derivative demonstrated effective inhibition at a concentration as low as 62.5 μg/mL, indicating its potential as a lead compound for further development in tuberculosis treatment .
Mechanism of Action
The mechanism of action of 2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5-phenyl-1,3,4-oxadiazole
- 2-Methyl-5-(4-chlorophenyl)-1,3,4-oxadiazole
- 2-Methyl-5-(3-nitrophenyl)-1,3,4-oxadiazole
Uniqueness
2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This uniqueness can lead to distinct biological activities and interactions compared to other oxadiazole derivatives .
Biological Activity
2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole is a compound belonging to the oxadiazole family, characterized by its five-membered ring structure containing nitrogen and oxygen atoms. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties, particularly in antimicrobial and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
The molecular formula of 2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole is , and it is often studied in its dihydrochloride form. The presence of the pyrrolidine moiety is significant as it enhances the biological activity of the compound.
Research indicates that compounds with an oxadiazole core can exhibit a range of biological activities by interacting with various molecular targets. Notably, studies have shown that derivatives can inhibit enzymes such as histone deacetylases (HDACs), which are crucial in cancer cell proliferation and survival . The compound's mechanism may involve modulation of specific pathways associated with disease processes.
Antimicrobial Activity
Numerous studies have reported on the antimicrobial properties of 2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole and its derivatives:
- Antibacterial Activity : The compound has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising results with minimum inhibitory concentrations (MIC) as low as 1.56 µg/mL .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| 2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole | E. coli | 7.9 |
| 2-Methyl derivative | S. aureus | 1.56 |
- Antitubercular Activity : Compounds related to this oxadiazole have shown significant antitubercular activity against Mycobacterium tuberculosis, with some derivatives achieving MIC values around 62.5 µg/mL .
Anticancer Activity
The anticancer potential of 2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole has been explored through various studies:
- Histone Deacetylase Inhibition : Certain derivatives have been identified as potent HDAC inhibitors, which may contribute to their anticancer effects by inducing cell cycle arrest and apoptosis in cancer cells .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties using assays like DPPH and hydroxyl radical scavenging tests. Results indicate that it possesses good antioxidant activity, which is beneficial in reducing oxidative stress-related damage in cells .
Case Studies
- Study on Antimicrobial Efficacy : A study assessed a series of oxadiazole derivatives for their antibacterial activity against various strains of bacteria. The most effective compound exhibited an MIC of less than 2 µg/mL against resistant strains of Acinetobacter baumannii .
- Anticancer Mechanism Investigation : Research involving molecular docking studies showed that 2-Methyl-5-pyrrolidin-3-yl-1,3,4-oxadiazole binds effectively to proteins involved in cancer progression, suggesting a potential pathway for therapeutic intervention in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
